8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine
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Overview
Description
8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials. The imidazo[1,2-a]pyrazine scaffold is known for its biological activity and is used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused heterocyclic ring system and are studied for their pharmacological properties.
Uniqueness
8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
6-bromo-8-phenylmethoxyimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H10BrN3O/c14-11-8-17-7-6-15-12(17)13(16-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
XKNIACWRSWOJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CN3C2=NC=C3)Br |
Origin of Product |
United States |
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